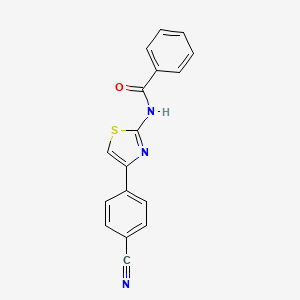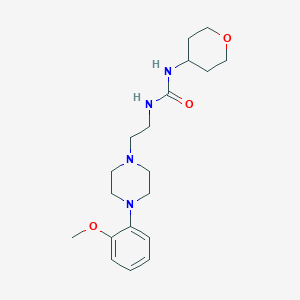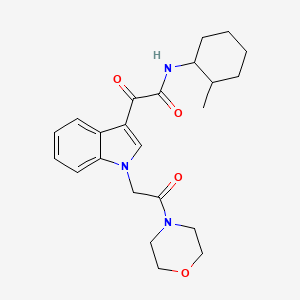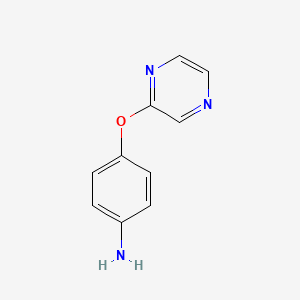
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a tetrahydrothiophene ring, a pyrazole ring, a piperazine ring, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The tetrahydrothiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide detailed information on the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
Compounds featuring similar structural elements, such as piperazine linkers and pyrazole moieties, have demonstrated potent antibacterial efficacy and biofilm inhibition activities. A study highlighted the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds, particularly one denoted as compound 5e, exhibited better biofilm inhibition activities than the reference drug Ciprofloxacin, and also showed excellent inhibitory activities against MRSA and VRE bacterial strains, highlighting their potential as new antibacterial agents (Mekky & Sanad, 2020).
Anticancer Activity
Another research domain is the anticancer activities of such compounds. A study involving the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties showed promising results. These compounds were analyzed for their intermolecular interactions, which are crucial for their biological activities. The results indicated that these compounds have the potential to be developed into effective anticancer agents (Shawish et al., 2021).
Pain Management
The synthesis and pharmacological activity of a new series of pyrazoles leading to the identification of a specific compound as a σ1 receptor antagonist clinical candidate for the treatment of pain highlights the potential therapeutic applications in pain management. The compound showed outstanding aqueous solubility, high metabolic stability, and antinociceptive properties in mouse models, indicating its potential as a novel therapeutic agent for pain relief (Díaz et al., 2020).
Antimicrobial and Anti-Proliferative Activities
Research on N-Mannich bases of oxadiazole derivatives has shown that these compounds exhibit broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. This suggests their potential as multifunctional agents for treating bacterial infections and cancer (Al-Wahaibi et al., 2021).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s impossible to provide a detailed mechanism of action.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-16-21(17(2)26(23-16)19-9-14-31(28,29)15-19)24-10-12-25(13-11-24)22(27)18(3)30-20-7-5-4-6-8-20/h4-8,18-19H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZWHNENQZNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)




![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)
![2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid](/img/structure/B2770163.png)
![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)
![5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid](/img/structure/B2770168.png)

![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2770172.png)